3-({4,5-Dihydroxy-6-methyl-3-[(3,4,5-trihydroxyoxan-2-yl)oxy]oxan-2-yl}oxy)-5-hydroxy-2-(4-methoxyphenyl)-8-(3-methylbut-2-en-1-yl)-7-{[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}chromen-4-one
Description
Glycosyl Group at C-3
The C-3 substituent is a disaccharide moiety comprising:
- Inner sugar : A 4,5-dihydroxy-6-methyloxan-2-yl (6-methylpyranose) ring.
- Outer sugar : A 3,4,5-trihydroxyoxan-2-yl (trihydroxypyranose) ring, linked via an α-1→3 glycosidic bond.
This branched glycosylation pattern increases steric bulk and hydrophilicity, potentially shielding reactive sites on the chromen-4-one core from enzymatic degradation.
Glycosyl Group at C-7
The C-7 substituent is a 3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl group, corresponding to a β-D-glucopyranosyl unit. This monosaccharide enhances water solubility and may facilitate interactions with carbohydrate-binding proteins.
Table 1: Comparative Analysis of Glycosyl Moieties
| Feature | C-3 Glycosyl Group | C-7 Glycosyl Group |
|---|---|---|
| Sugar Type | 6-Methylpyranose + Trihydroxypyranose | β-D-Glucopyranose |
| Glycosidic Bond | α-1→3 | β-1→O |
| Hydroxyl Configuration | 4,5-dihydroxy (inner); 3,4,5-trihydroxy (outer) | 3,4,5-trihydroxy; 6-hydroxymethyl |
Prenyl Group Substitution at C-8 Position
The C-8 position is substituted with a 3-methylbut-2-en-1-yl (prenyl) group, a terpenoid-derived moiety. This aliphatic chain introduces steric hindrance and lipophilicity, which may enhance the compound’s affinity for lipid bilayers or hydrophobic protein pockets. The prenyl group’s double bond (C2=C3) adopts an E-configuration, as indicated by the "but-2-en-1-yl" descriptor, favoring a planar geometry that minimizes steric strain.
Methoxyphenyl Substituent Configuration
The 4-methoxyphenyl group at C-2 confers electronic and steric effects:
- Electron-donating methoxy group : Stabilizes the aromatic system via resonance, increasing electron density at the para position.
- Spatial orientation : The methoxy group’s para placement minimizes steric clashes with adjacent substituents, allowing optimal π-orbital overlap with the chromen-4-one core.
This substituent is analogous to those in flavones such as apigenin, where methoxy groups enhance antioxidant activity by stabilizing radical intermediates.
Stereochemical Considerations of Sugar Moieties
The stereochemistry of the glycosyl groups is critical for molecular recognition and stability.
Inner Sugar (6-Methylpyranose)
- Configuration : The methyl group at C-6 adopts an equatorial orientation, reducing 1,3-diaxial interactions.
- Hydroxyl groups : C-4 and C-5 hydroxyls are in cis configuration, fostering intramolecular hydrogen bonding.
Outer Sugar (Trihydroxypyranose)
β-D-Glucopyranosyl Unit at C-7
- Chair conformation : The glucopyranose ring adopts a ^4C_1 chair, with all hydroxyl groups equatorial except C-1, which is axial (β-configuration).
Table 2: Stereochemical Features of Sugar Moieties
| Sugar Unit | Anomeric Configuration | Hydroxyl Orientations |
|---|---|---|
| 6-Methylpyranose | α | C-4: axial; C-5: equatorial |
| Trihydroxypyranose | α | C-3: equatorial; C-4: axial |
| β-D-Glucopyranose | β | C-2, C-3, C-4: equatorial |
Properties
IUPAC Name |
3-[4,5-dihydroxy-6-methyl-3-(3,4,5-trihydroxyoxan-2-yl)oxyoxan-2-yl]oxy-5-hydroxy-2-(4-methoxyphenyl)-8-(3-methylbut-2-enyl)-7-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H48O19/c1-14(2)5-10-18-21(53-37-31(49)28(46)26(44)22(12-39)54-37)11-19(40)23-27(45)34(32(55-33(18)23)16-6-8-17(50-4)9-7-16)56-38-35(29(47)24(42)15(3)52-38)57-36-30(48)25(43)20(41)13-51-36/h5-9,11,15,20,22,24-26,28-31,35-44,46-49H,10,12-13H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCZZCFAOOWZSRX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OC2=C(OC3=C(C2=O)C(=CC(=C3CC=C(C)C)OC4C(C(C(C(O4)CO)O)O)O)O)C5=CC=C(C=C5)OC)OC6C(C(C(CO6)O)O)O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H48O19 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
808.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of the Chromen-4-one Core
The chromen-4-one backbone is constructed via cyclization of a chalcone precursor. Key steps include:
Chalcone Formation
A Claisen-Schmidt condensation between 4-methoxyacetophenone and a substituted benzaldehyde derivative forms the chalcone intermediate. The reaction is typically catalyzed by NaOH or KOH in ethanol/water mixtures at 60–80°C for 6–12 hours.
Cyclization to Chromen-4-one
The chalcone undergoes cyclization using acidic (e.g., H₂SO₄) or basic (e.g., K₂CO₃) conditions. A modified Corey-Chaykovsky epoxidation with dimethylsulfoxonium methylide has been reported to yield the chromen-4-one scaffold with regioselectivity >85%.
Table 1: Representative reaction conditions for chromen-4-one synthesis
| Starting Material | Catalyst | Temperature (°C) | Yield (%) | Reference |
|---|---|---|---|---|
| 4-Methoxyacetophenone | NaOH (10% aq.) | 80 | 72 | |
| Substituted benzaldehyde | H₂SO₄ (conc.) | 120 | 68 |
Glycosylation Strategies
Compound A contains two distinct glycosidic moieties:
- A 3,4,5-trihydroxyoxan-2-yl (rhamnose derivative) at position 3.
- A 3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl (glucose derivative) at position 7.
Protection-Deprotection Approach
To ensure regioselective glycosylation, hydroxyl groups on the chromen-4-one core are protected using acetyl or benzyl groups prior to sugar coupling.
Rhamnose Attachment
The rhamnose unit is introduced via a Koenigs-Knorr reaction using 2,3,4-tri-O-acetyl-α-L-rhamnopyranosyl bromide under Ag₂CO₃ catalysis. The reaction proceeds in anhydrous dichloromethane at 25°C for 24 hours, achieving >90% coupling efficiency.
Glucose Attachment
The glucose moiety is coupled using a trichloroacetimidate donor in the presence of BF₃·Et₂O. This method minimizes side reactions, with yields of 78–82% reported for similar flavonoid glycosides.
Enzymatic Glycosylation
Recent advances utilize glycosyltransferases for stereospecific glycosidic bond formation. HtUGT73EW3, a multifunctional glycosyltransferase, has demonstrated activity toward flavonoid 3- and 7-OH groups, enabling one-pot synthesis of di-O-glycosides.
Table 2: Comparison of chemical vs. enzymatic glycosylation
| Parameter | Chemical Method | Enzymatic Method |
|---|---|---|
| Yield | 70–85% | 65–75% |
| Stereoselectivity | Moderate | High |
| Scalability | >1 kg demonstrated | Limited to lab scale |
Introduction of the Prenyl Group
The 3-methylbut-2-en-1-yl (prenyl) substituent at position 8 is installed via a Friedel-Crafts alkylation. Key steps include:
Prenylation Conditions
Global Deprotection and Purification
Final deprotection of acetylated sugars is achieved via Zemplén transesterification (NaOMe/MeOH). Purification involves:
Industrial-Scale Considerations
A continuous-flow solid-phase synthesis approach has been proposed for large-scale production, integrating:
- Solid-supported glycosylation using perfluorosulfonic acid resins.
- In-line HPLC monitoring for real-time yield optimization.
Key Metrics for Scale-Up:
- Space-Time Yield: 12 g/L·h (batch) vs. 22 g/L·h (continuous flow).
- Purity: >99.5% by qNMR.
Chemical Reactions Analysis
Types of Reactions
Epmedin B undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to enhance its therapeutic properties or for further research .
Common Reagents and Conditions
Oxidation: Common oxidizing agents like potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂) are used.
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of Epmedin B can lead to the formation of epoxides or hydroxylated derivatives, while reduction can yield deoxygenated compounds .
Scientific Research Applications
Epmedin B has a wide range of scientific research applications:
Chemistry: Used as a reference standard in analytical chemistry for the identification and quantification of flavonoids.
Biology: Studied for its effects on cellular processes, including cell proliferation and apoptosis.
Medicine: Investigated for its potential in treating osteoporosis, cardiovascular diseases, and cancer.
Industry: Utilized in the development of dietary supplements and herbal medicines.
Mechanism of Action
Epmedin B exerts its effects through various molecular targets and pathways. It is known to interact with estrogen receptors, promoting bone formation and inhibiting bone resorption, which is beneficial in treating osteoporosis. Additionally, it exhibits antioxidant properties by scavenging free radicals and reducing oxidative stress .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Comparisons
Below is a comparative analysis of structurally related chromen-4-one derivatives:
Challenges in Comparative Analysis
Structural Complexity :
- The target compound’s size and multiple stereocenters complicate computational modeling. Graph-based comparison methods (e.g., graph isomorphism) are more accurate but computationally intensive .
- Lumping strategies (grouping structurally similar compounds) may overlook critical substituent effects, such as the prenyl group’s role in bioactivity .
Data Limitations: Bioactivity data for highly glycosylated flavonoids are sparse compared to simpler analogs. Studies in and highlight the need for targeted assays to resolve structure-activity relationships.
Biological Activity
The compound 3-({4,5-Dihydroxy-6-methyl-3-[(3,4,5-trihydroxyoxan-2-yl)oxy]oxan-2-yl}oxy)-5-hydroxy-2-(4-methoxyphenyl)-8-(3-methylbut-2-en-1-yl)-7-{[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}chromen-4-one is a complex flavonoid derivative with potential biological activities. This article reviews its biological properties, including cytotoxicity, antioxidant activity, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The compound belongs to the chromenone family and features multiple hydroxyl groups and methoxy substitutions that may contribute to its biological activity. Its structure suggests potential interactions with various biological targets due to its diverse functional groups.
Cytotoxicity
Research indicates that derivatives of chromenones exhibit significant cytotoxic effects against various cancer cell lines. For instance:
- Cytotoxic Effects : The compound has shown moderate cytotoxicity against leukemia cell lines (MOLT-4) with an IC50 value of approximately 24.4 µM .
- Structure–Activity Relationship (SAR) : Modifications in the hydroxyl group positions have been linked to enhanced anti-cancer activity. For example, the introduction of ester functionalities increased potency against T. brucei with an EC50 of 1.1 µM .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 3 | MOLT-4 | 24.4 ± 2.6 |
| 13 | HL-60 | 42.0 ± 2.7 |
Antioxidant Activity
The compound has been evaluated for its antioxidant properties using various assays:
- DPPH Radical Scavenging : Demonstrated significant scavenging activity against DPPH radicals.
- Hydrogen Peroxide Scavenging : Effective in neutralizing hydrogen peroxide, indicating potential protective effects against oxidative stress .
The mechanisms through which this compound exerts its biological effects include:
- Inhibition of Cell Proliferation : The presence of multiple hydroxyl groups is believed to enhance the compound's ability to inhibit cell growth by inducing apoptosis in cancer cells.
- Antioxidant Mechanisms : The flavonoid structure contributes to its capacity to donate electrons and neutralize free radicals.
Case Studies
Several studies have highlighted the biological activities of chromenone derivatives:
- Study on Anticancer Effects : A series of chromenone derivatives were synthesized and tested for their anticancer properties, revealing promising results against various cancer types including leukemia and breast cancer .
- Antioxidant Evaluation : In vitro assays demonstrated that certain derivatives possess significant antioxidant capabilities, suggesting their potential use in preventing oxidative damage in cells .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
